
Iearoryjiszkgk-clfysbassa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Phenyl-2-butenal: is an organic compound with the molecular formula C10H10O. It is characterized by the presence of a phenyl group attached to a butenal chain with a double bond in the Z-configuration. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-3-Phenyl-2-butenal is through aldol condensation. This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol, which then undergoes dehydration to yield (Z)-3-Phenyl-2-butenal.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where benzyltriphenylphosphonium chloride reacts with acetaldehyde in the presence of a strong base like sodium hydride to form (Z)-3-Phenyl-2-butenal.
Industrial Production Methods: Industrial production of (Z)-3-Phenyl-2-butenal typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-3-Phenyl-2-butenal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenyl-2-butenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: (Z)-3-Phenyl-2-butenal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-Phenyl-2-butenoic acid.
Reduction: (Z)-3-Phenyl-2-butenol.
Substitution: Various substituted phenylbutenals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Phenyl-2-butenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of aldehydes in biological systems.
Medicine:
Drug Development: (Z)-3-Phenyl-2-butenal is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance Industry: Due to its aromatic properties, (Z)-3-Phenyl-2-butenal is used in the formulation of perfumes and fragrances.
Wirkmechanismus
The mechanism of action of (Z)-3-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Phenyl-2-butenal: The E-isomer of 3-Phenyl-2-butenal, which has different spatial arrangement of the double bond.
Cinnamaldehyde: A structurally similar compound with a phenyl group attached to a propenal chain.
Uniqueness:
Configuration: The Z-configuration of (Z)-3-Phenyl-2-butenal imparts unique chemical and physical properties compared to its E-isomer.
Reactivity: The presence of the phenyl group and the aldehyde functionality makes (Z)-3-Phenyl-2-butenal highly reactive in various chemical reactions.
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(Z)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7- |
InChI-Schlüssel |
IEARORYJISZKGK-CLFYSBASSA-N |
Isomerische SMILES |
C/C(=C/C=O)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


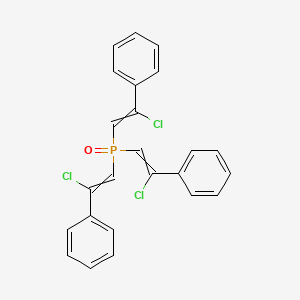
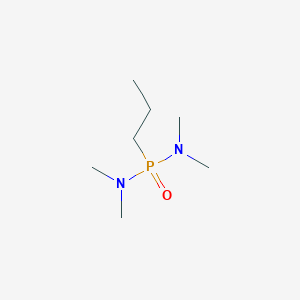
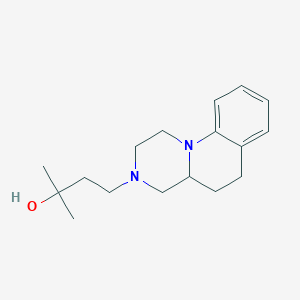
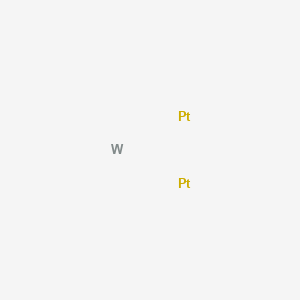



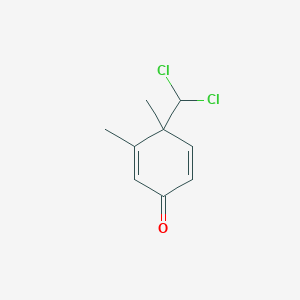

![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
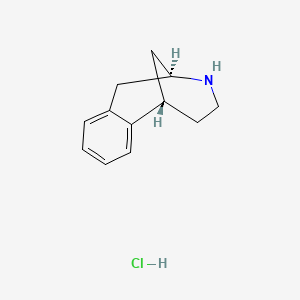

![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)

